molecular formula C₁₄H₁₂N₂O B1154561 5-Benzyl-1H-indazol-3-ol

5-Benzyl-1H-indazol-3-ol

Cat. No.: B1154561
M. Wt: 224.26
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Description

Contextualization within Indazole Chemistry Research

Indazoles, bicyclic heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, are a cornerstone of modern medicinal chemistry. nih.gov The indazole nucleus exists in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable. austinpublishinggroup.com Researchers have extensively explored the synthesis and functionalization of the indazole ring system, leading to a vast library of derivatives with diverse biological activities. nih.govresearchgate.net

5-Benzyl-1H-indazol-3-ol, with its characteristic benzyl (B1604629) group at the 5-position and a hydroxyl group at the 3-position, represents a specific molecular architecture within this broad class of compounds. Its synthesis and the investigation of its derivatives are part of a larger effort to understand how substitutions on the indazole core influence its chemical properties and biological interactions. chemimpex.com The benzyl group, in particular, is a common moiety in medicinal chemistry, often introduced to enhance binding affinity to biological targets. The hydroxyl group at the 3-position offers a potential site for further chemical modification, allowing for the creation of a diverse range of derivatives with potentially new or enhanced biological functions.

Historical Perspective of this compound in Chemical Biology

While a detailed historical record specifically for this compound is not extensively documented in early literature, its emergence in chemical biology is intrinsically linked to the broader history of indazole-based drug discovery. A pivotal moment in the therapeutic application of indazoles was the development and approval of Benzydamine. First approved in the United Kingdom in 1980, Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) that features an indazole core. patsnap.com It is structurally related to this compound, demonstrating the early recognition of the therapeutic potential of this chemical scaffold. nih.gov

The exploration of indazole derivatives as biologically active agents gained significant momentum in the latter half of the 20th century. Early studies focused on their anti-inflammatory properties, leading to the discovery of compounds like Benzydamine. taylorandfrancis.com More recently, research has expanded to investigate other potential therapeutic applications. For instance, studies on 5-nitroindazole (B105863) derivatives, which share the core indazole structure, have shown promising results against various protozoan parasites, including Trypanosoma cruzi and Acanthamoeba castellanii. nih.govmdpi.com This body of work, while not always directly involving this compound, has created the scientific foundation and interest that drives the contemporary investigation of this and other related indazole compounds in chemical biology.

Significance of the Indazole Scaffold in Medicinal Chemistry Research

The indazole scaffold is considered a "privileged structure" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. The significance of the indazole scaffold is underscored by the number of approved drugs and clinical candidates that contain this heterocyclic system. austinpublishinggroup.com

The broad range of biological activities associated with indazole derivatives is a key reason for their importance. These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer effects. nih.gov The versatility of the indazole ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological properties of the molecules. This has led to the development of highly potent and selective inhibitors of various enzymes and receptors.

The following interactive data table highlights the diverse biological activities reported for various indazole derivatives, illustrating the broad therapeutic potential of this chemical class.

Indazole Derivative Type Reported Biological Activity Example Target/Organism
5-Nitroindazole DerivativesAntiprotozoalTrypanosoma cruzi, Acanthamoeba castellanii nih.govmdpi.com
BenzydamineAnti-inflammatory, AnalgesicCyclooxygenase (COX) patsnap.comnih.gov
Various Substituted IndazolesAnticancerVarious cancer cell lines nih.gov
Indazole-based compoundsAntimicrobialBacteria and Fungi

This table showcases the remarkable adaptability of the indazole scaffold in addressing a wide array of medical needs, solidifying its status as a critical component in the modern drug discovery and development pipeline.

Properties

Molecular Formula

C₁₄H₁₂N₂O

Molecular Weight

224.26

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Benzyl 1h Indazol 3 Ol

Established Synthetic Routes for 5-Benzyl-1H-indazol-3-ol

The construction of the this compound core can be achieved through various synthetic strategies, including transition metal-catalyzed reactions, reductive cyclizations, and metal-free pathways. Each approach offers distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Transition Metal-Catalyzed Approaches to this compound Synthesis

Transition metals play a pivotal role in the synthesis of complex heterocyclic systems like indazoles. Catalysts based on rhodium, palladium, and silver have been effectively employed for the construction of the indazole nucleus.

Rhodium(III)-catalyzed C–H activation and annulation represent a powerful tool for synthesizing substituted indazoles. For instance, the reaction of N-aryl indazol-3-ols with various coupling partners like maleimides can lead to functionalization at different positions of the indazole scaffold. acs.orgnih.gov While direct benzylation at the C5 position using this specific method is not explicitly detailed, the viability of introducing substituents at the C5-position on the indazol-3-ol ring has been demonstrated. acs.org This suggests that a similar strategy could potentially be adapted for the synthesis of this compound.

The general reaction conditions for such transformations often involve a rhodium catalyst, such as [RhCp*Cl₂]₂, along with a silver salt co-catalyst and an additive in an organic solvent, heated for several hours. nih.gov

Table 1: Examples of Rh(III)-Catalyzed C-H Alkylation of Substituted N-Aryl Indazol-3-ols This table presents examples of related transformations and does not depict the direct synthesis of this compound.

N-Aryl Indazol-3-ol Reactant (1) Maleimide Reactant (2) Product (Yield)
1-(4-methylphenyl)-1H-indazol-3-ol N-methylmaleimide 2-(2-(3-hydroxy-1-(p-tolyl)-1H-indazol-2-yl)ethyl)-1-methyl-1H-pyrrole-2,5-dione (High Yield) acs.org
1-(4-fluorophenyl)-1H-indazol-3-ol N-methylmaleimide 2-(2-(1-(4-fluorophenyl)-3-hydroxy-1H-indazol-2-yl)ethyl)-1-methyl-1H-pyrrole-2,5-dione (High Yield) acs.org
1-(4-(trifluoromethyl)phenyl)-1H-indazol-3-ol N-methylmaleimide 2-(2-(3-hydroxy-1-(4-(trifluoromethyl)phenyl)-1H-indazol-2-yl)ethyl)-1-methyl-1H-pyrrole-2,5-dione (Suitable Yield) acs.org

Palladium-catalyzed reactions are also prominent in indazole synthesis. These methods often involve cross-coupling reactions to form key bonds in the heterocyclic ring. researchgate.net Silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones provides another efficient route to construct a variety of 3-substituted 1H-indazoles. nih.gov

Reductive Cyclization Protocols for this compound

Reductive cyclization is a classic and effective method for the synthesis of the indazole ring system. This approach typically involves the cyclization of an ortho-substituted nitroaromatic precursor. For the synthesis of this compound, a suitable starting material would be a derivative of 2-nitro-4-benzyltoluene.

One general strategy involves the reductive N-N bond formation from ortho-nitrobenzylamine derivatives. whiterose.ac.uk Another established route is the synthesis of 1H-indazoles from o-nitro-ketoximes. researchgate.net A more recent development reports novel cascade N-N bond forming reactions for the synthesis of indazole acetic acid scaffolds by heating 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions. whiterose.ac.uk This method is particularly noteworthy as it proceeds under transition metal-free conditions. The reaction tolerates a range of functional groups, and by selecting a precursor with a benzyl (B1604629) group at the appropriate position of the nitroaryl ring, this methodology could be applied to the synthesis of this compound derivatives. whiterose.ac.uk

Metal-Free Synthetic Pathways to this compound

The development of metal-free synthetic methods is a significant goal in green chemistry. For indazole synthesis, several metal-free approaches have been reported. As mentioned previously, the synthesis of substituted indazole acetic acids via a cascade N-N bond forming reaction from 3-amino-3-(2-nitroaryl)propanoic acids is a prime example of a transition metal-free process. whiterose.ac.uk This reaction proceeds by heating the nitroaryl precursor with a nucleophilic solvent, such as an alcohol, in the presence of a base like sodium hydroxide. whiterose.ac.uk

Another metal-free approach involves a domino-type reaction between 3-aminoindazole, aryl aldehydes, and acetophenones to yield pyrimido[1,2-b]indazole analogues. semanticscholar.org While this leads to a fused indazole system, it highlights the potential of multicomponent reactions under metal-free conditions for building complex molecules based on the indazole core.

Specific Mechanistic Insights: Copper(II) Acetate-Catalyzed N-N Bond Formation

Copper catalysts are widely used in the synthesis of N-heterocycles, playing a key role in the formation of C-N and N-N bonds. researchgate.net Copper(II) acetate, in particular, is often used as a catalyst or co-catalyst in oxidative C-H amination reactions leading to indazoles. nih.gov

In a proposed mechanism for the copper-catalyzed synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), the copper catalyst is crucial for both a C-N bond formation step and the subsequent N-N bond formation. researchgate.net While not involving Cu(OAc)₂, this illustrates copper's general role. In other systems, such as the silver(I)-mediated synthesis of 1H-indazoles from arylhydrazones, Cu(OAc)₂ is used as an additive. nih.gov The preliminary mechanistic studies for this reaction suggest it proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.gov The precise role of Cu(OAc)₂ in such systems can be complex, potentially involving the re-oxidation of the primary catalyst or direct participation in the N-N bond-forming step. A plausible mechanism involves the coordination of the copper center to nitrogen atoms, facilitating an intramolecular cyclization to form the pyrazole (B372694) ring of the indazole system.

Advanced Strategies for Derivatization of the this compound Core

Once the core structure of this compound is synthesized, further derivatization can be crucial for exploring its chemical and biological properties. Advanced strategies like parallel synthesis allow for the rapid generation of a library of analogues.

Parallel Synthesis Workflows for this compound Analogues

Parallel synthesis is a powerful tool in medicinal chemistry for the rapid creation of libraries of related compounds for screening purposes. Solution-phase parallel synthesis strategies have been successfully developed for indazole libraries, overcoming regioselectivity issues often encountered in traditional synthetic approaches. nih.govbenthamdirect.com

A general workflow for generating a library of tri-substituted indazole analogues, which could be adapted for this compound, involves a multi-step sequence where diversity is introduced at different positions of the indazole core. nih.govbenthamdirect.com For example, a library could be constructed by first establishing the this compound core and then introducing diversity at the N-1 and O-3 positions.

One reported strategy describes:

N-1 Substitution : Unambiguous introduction of various alkyl, aryl, and aralkyl groups at the N-1 position via nucleophilic aromatic substitution. benthamdirect.com

C-3 Derivatization : Introduction of a range of substituents at the C-3 position through O-alkylation. nih.govbenthamdirect.com

C-5 Functionalization : A third point of diversity can be introduced at the C-5 position, for instance, by reductive alkylation or acylation. benthamdirect.com

Another parallel synthesis approach has been used to create a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. nih.govacs.org This workflow optimized an N,N-bond-forming heterocyclization reaction for library production and utilized automated preparative HPLC for purification, demonstrating the feasibility of high-throughput synthesis and purification of indazole analogues. nih.govacs.org

Table 2: Potential Diversification Points for a this compound Parallel Synthesis Library

Diversity Point Position Potential Modification Method
N-1 Alkyl, Aryl, Aralkyl Nucleophilic Aromatic Substitution benthamdirect.com
O-3 Alkyl O-alkylation benthamdirect.com

By applying these parallel synthesis workflows, a diverse library of analogues based on the this compound scaffold can be efficiently generated, enabling extensive structure-activity relationship (SAR) studies.

Synthetic Strategies and Derivatization of this compound

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives have garnered significant attention due to their diverse biological activities. Among these, this compound stands as a key intermediate for the synthesis of various functionalized indazole derivatives. This article delves into the synthetic methodologies for preparing this core structure and explores strategies for its further derivatization, with a focus on palladium-catalyzed cross-coupling reactions and regioselective functionalization of the indazole ring system.

2 Palladium-Catalyzed Cross-Coupling Reactions for Benzyl Moiety Variation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to modify the benzyl group of this compound. While direct cross-coupling on the benzyl moiety of the target compound is not extensively documented, analogous transformations on similar heterocyclic systems provide a strong basis for potential derivatization strategies.

One of the most common approaches involves the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide. To apply this to the 5-benzyl group, the benzyl moiety would first need to be functionalized with a halide, typically bromine or iodine. This could be achieved through radical bromination of the benzylic position of a suitable precursor. The resulting benzylic halide can then be coupled with a wide array of boronic acids or esters to introduce diverse aryl or alkyl substituents.

EntryAryl Boronic AcidPalladium CatalystLigandBaseSolventExpected Product
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O5-(Diphenylmethyl)-1H-indazol-3-ol
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane5-((4-Methoxyphenyl)(phenyl)methyl)-1H-indazol-3-ol
3Thiophene-2-boronic acidPdCl₂(dppf)-Cs₂CO₃DMF5-(Phenyl(thiophen-2-yl)methyl)-1H-indazol-3-ol

Another relevant palladium-catalyzed reaction is the Heck coupling, which forms a substituted alkene from an aryl or vinyl halide and an alkene. By introducing a halide onto the benzyl ring, a variety of substituted styrenyl-type derivatives could be synthesized. The reaction conditions, including the choice of catalyst, base, and solvent, would be critical in achieving high yields and selectivity.

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, represents another avenue for derivatization. This reaction would enable the introduction of an alkynyl substituent onto the benzyl ring, providing a versatile handle for further transformations such as click chemistry or conversion to other functional groups.

3 Regioselective Functionalization of the Indazole Ring System

The indazole ring is a bicyclic aromatic system with multiple sites available for functionalization. Achieving regioselectivity in these reactions is a key challenge and an area of active research. The reactivity of the different positions on the indazole core (N1, N2, C3, C4, C5, C6, and C7) is influenced by both electronic and steric factors.

N-Alkylation and N-Arylation: The indazole nucleus possesses two nitrogen atoms (N1 and N2) that can undergo alkylation or arylation. The regioselectivity of these reactions is often dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. pharmaffiliates.comnih.gov Generally, alkylation under basic conditions can lead to a mixture of N1 and N2 isomers. pharmaffiliates.comnih.gov However, the presence of substituents on the indazole ring can direct the regioselectivity. For instance, bulky substituents at the C7 position can sterically hinder N1, favoring substitution at N2. pharmaffiliates.comnih.gov Conversely, electron-withdrawing groups at C3 can favor N1 alkylation. pharmaffiliates.comnih.gov

EntryAlkylating/Arylating AgentBaseSolventMajor Product
1Methyl iodideNaHTHF1-Methyl-5-benzyl-1H-indazol-3-ol
2Benzyl bromideK₂CO₃DMFMixture of N1 and N2 isomers
3Phenylboronic acid (Chan-Lam coupling)Cu(OAc)₂CH₂Cl₂1-Phenyl-5-benzyl-1H-indazol-3-ol

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the regioselective modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.gov For the indazole ring, palladium-catalyzed direct arylation has been shown to be effective. The regioselectivity is often directed by the inherent reactivity of the C-H bonds or by the use of directing groups. nih.gov In the case of 1H-indazoles, the C3 and C7 positions are generally the most reactive towards electrophilic substitution and C-H activation. nih.govgoogle.com

Research has demonstrated that the C7 position of the indazole ring can be selectively arylated or alkenylated using palladium catalysis. nih.gov The choice of ligands and oxidants plays a crucial role in controlling the regioselectivity of these transformations. For example, phosphine-containing palladium catalysts can promote direct arylation at the C7 position. nih.gov

It is important to note that the functionalization at the C3 position of this compound is blocked by the existing hydroxyl group. However, this hydroxyl group can be converted into other functional groups, such as halides or triflates, which can then participate in various cross-coupling reactions to introduce substituents at the C3 position. google.com

Chemical Reactivity and Transformations of 5 Benzyl 1h Indazol 3 Ol

Oxidation Reactions of 5-Benzyl-1H-indazol-3-ol and its Derivatives

The indazol-3-ol moiety and its derivatives can undergo oxidation at several positions, depending on the substrate and the oxidizing agent employed. The C3-hydroxyl group can be oxidized, and substituents on the indazole ring system can be transformed into more oxidized states.

Research on related heterocyclic systems, such as benzimidazoles, demonstrates that substituents can be readily oxidized without disrupting the core aromatic structure. For instance, alcoholic groups on the ring can be oxidized to the corresponding aldehydes using reagents like the Dess–Martin periodinane. nih.gov Similarly, alkyl substituents on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). nih.gov While specific examples for this compound are not extensively documented in dedicated studies, the oxidation of the related 4,5,6,7-tetrahydro-1H-indazol-3-ol to its corresponding ketone is a known transformation. evitachem.com This suggests that the C3-hydroxyl group of this compound could potentially be oxidized to the corresponding 5-benzyl-1H-indazole-3(2H)-one.

Table 1: Examples of Oxidation Reactions on Indazole Derivatives and Related Heterocycles

SubstrateReagent(s)ProductYieldCitation
(1-benzyl-1H-benzo[d]imidazol-2-yl)methanolDess–Martin periodinane1-benzyl-1H-benzo[d]imidazole-2-carbaldehydeNot Specified nih.gov
2-methyl-1H-benzo[d]imidazolePotassium permanganate (KMnO₄)1H-benzo[d]imidazole-2-carboxylic acidNot Specified nih.gov
4,5,6,7-Tetrahydro-1H-indazol-3-olGeneral Oxidizing Agents4,5,6,7-Tetrahydro-1H-indazol-3(2H)-oneNot Specified evitachem.com

Reduction Reactions of this compound and its Derivatives

Reduction reactions are crucial for the functionalization of the this compound scaffold, primarily involving the transformation of substituents rather than the aromatic core itself. The stability of the heterocyclic ring system means that reductions typically target appended functional groups such as nitro, carbonyl, or ester moieties.

A common and significant transformation is the reduction of a nitro group, often installed on the carbocyclic ring, to a primary amine. This reaction is a key step in the synthesis of many biologically active indazole derivatives and can be achieved with various reducing agents. For example, a nitro group on an N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-benzamide derivative was effectively reduced to an amine using sodium dithionite (B78146) (Na₂S₂O₄). google.com Another established method is the use of iron powder in an acidic medium. sci-hub.se

Carbonyl groups on indazole derivatives are also readily reduced. The reduction of a formyl group on a 1-benzyl indazole derivative to a primary alcohol (hydroxymethyl group) has been successfully carried out using sodium borohydride (B1222165) (NaBH₄). nih.gov Similarly, ester groups can be reduced to hydroxyl groups, for instance, with calcium borohydride [Ca(BH₄)₂]. nih.gov The reduction of a carboxylic acid at the C3 position to a hydroxymethyl group is another documented pathway for creating functionalized indazole derivatives. smolecule.com

Table 2: Examples of Reduction Reactions on Indazole Derivatives

SubstrateReagent(s)ProductYieldCitation
N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-nitro-benzamide derivativeSodium dithionite (Na₂S₂O₄)N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-2-amino-benzamide derivativeNot Specified google.com
1-benzyl-3-(5-formylfuran-2-yl)-1H-indazoleSodium borohydride (NaBH₄)1-benzyl-3-(5-(hydroxymethyl)furan-2-yl)-1H-indazole (YC-1)79% nih.gov
1-benzyl-3-(5-(methoxycarbonyl)furan-2-yl)-1H-indazoleCalcium borohydride [Ca(BH₄)₂]1-benzyl-3-(5-(hydroxymethyl)furan-2-yl)-1H-indazole (YC-1)Not Specified nih.gov
4-Nitro-1H-indazole derivativeIron (Fe)4-Amino-1H-indazole derivativeNot Specified sci-hub.se
1-Benzyl-1H-indazol-3-carboxylic acidNot Specified1-Benzyl-3-hydroxymethyl-1H-indazoleNot Specified smolecule.com

Substitution Reactions on the this compound Scaffold

Substitution reactions are paramount for elaborating the this compound core, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures. These transformations can occur at the C3-hydroxyl group, on the carbocyclic benzene (B151609) ring, or at the nitrogen positions.

The C3-hydroxyl group is a key handle for substitution. It can be converted into a triflate (TfO-) group, a highly effective leaving group, by reaction with triflic anhydride. This triflated intermediate is then primed for subsequent palladium-catalyzed reactions, such as hydrogenation or Suzuki arylation, allowing for the introduction of various substituents at the C3 position. acs.org

Substitution on the carbocyclic ring is often achieved through palladium-catalyzed cross-coupling reactions, which provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki cross-coupling reaction is particularly prominent. This strategy typically involves the initial halogenation of the indazole ring (e.g., creating a 5-bromo or 3-iodo derivative), which then serves as the coupling partner for a boronic acid in the presence of a palladium catalyst like Pd(dppf)Cl₂. nih.gov This method has been used to introduce pyrrole (B145914) and thiophene (B33073) groups at the C5 position of the indazole ring. nih.gov Similarly, Suzuki couplings at the C3 position of 3-iodoindazoles are well-established. researchgate.netnih.gov

More advanced techniques like direct C-H functionalization offer an alternative route for substitution. For example, a rhodium(III)-catalyzed C-H alkylation has been developed for N-aryl indazol-3-ols, allowing for the direct formation of a new C-C bond at the ortho-position of the N-aryl substituent. acs.org Nucleophilic substitution reactions involving thiolates, alkoxides, and amines have also been reported on activated indazole systems. nih.gov

Table 3: Examples of Substitution Reactions on the Indazole Scaffold

Reaction TypeSubstrateReagent(s) / CatalystProductYieldCitation
TriflationSuccinimide-containing indazol-3-olTriflic anhydride, PyridineSuccinimide-containing indazol-3-yl trifluoromethanesulfonate (B1224126)61% acs.org
Suzuki Coupling5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazoleHigh nih.gov
Suzuki Coupling3-Iodo-1H-indazole + Phenylboronic acidPdCl₂(dtbpf) / Ionic Liquid3-Phenyl-1H-indazoleHigh researchgate.net
Suzuki ArylationSuccinimide-containing indazol-3-yl trifluoromethanesulfonate + Arylboronic acidPd catalyst3-Aryl-substituted indazole derivative78% acs.org
C-H Alkylation1-Phenyl-1H-indazol-3-ol + N-phenylmaleimide[RhCp*Cl₂]₂, AgSbF₆, PivOH1-(2-(3-Hydroxy-1H-indazol-1-yl)phenyl)-3-phenylpyrrolidine-2,5-dione92% acs.org

Computational and Theoretical Investigations of 5 Benzyl 1h Indazol 3 Ol

Quantum Chemical Studies on the Electronic Structure of 5-Benzyl-1H-indazol-3-ol

Quantum chemical studies are fundamental to elucidating the electronic properties of this compound. These investigations often focus on the tautomeric equilibrium between the 1H- and 2H-forms of the indazole ring, which significantly influences the molecule's electronic behavior. austinpublishinggroup.com For N-unsubstituted indazoles, the 1H-tautomer is generally more stable. austinpublishinggroup.com

The electronic structure is further characterized by the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). In analogous indazole derivatives, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For instance, computational studies on similar heterocyclic systems help in understanding the regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of a Related Indazole Derivative

PropertyValueSignificance
HOMO-LUMO Gap~4.98 eVIndicates chemical reactivity and stability. asianresassoc.org
Dipole MomentVaries with tautomerReflects the charge distribution and polarity of the molecule.
NBO Stabilization EnergyVaries per interactionQuantifies the strength of intramolecular electronic interactions. asianresassoc.org

Note: The data in this table is based on studies of structurally similar indazole derivatives and is presented as a predictive reference for this compound.

Molecular Modeling and Docking Simulations for this compound

Molecular modeling and docking simulations are pivotal in predicting the interaction of this compound with biological targets. These computational techniques are instrumental in drug discovery and development, providing insights into the binding affinity and mode of interaction with proteins and other macromolecules.

Docking studies on various indazole derivatives have demonstrated their potential to bind to specific enzyme active sites. For example, derivatives of indazole have been docked with proteins like cyclin-dependent kinases to assess their inhibitory potential. austinpublishinggroup.com The binding affinity is typically reported as a docking score in kcal/mol, with more negative values indicating a stronger interaction.

The benzyl (B1604629) group at the 5-position and the hydroxyl group at the 3-position of this compound are key features that would be modeled in docking simulations. The benzyl group can engage in hydrophobic and π-π stacking interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in a protein's active site.

Table 2: Representative Docking Data for Indazole Derivatives with Protein Targets

Compound TypeProtein TargetBinding Affinity (kcal/mol)Key Interactions
Indazole DerivativeCyclin-Dependent Kinase 1 (CDK1)VariesHydrogen bonding, hydrophobic interactions austinpublishinggroup.com
Indazole DerivativeNeuronal Nitric Oxide SynthaseVariesHydrogen bonding with key residues austinpublishinggroup.com
1-benzyl-1H-indazol-3-ol complexDNA/BSANot specifiedIntercalation, groove binding researchgate.net

Note: This table illustrates the types of data obtained from docking studies on related indazole compounds and is for illustrative purposes for the potential interactions of this compound.

Density Functional Theory (DFT) Applications in Analyzing Steric and Electronic Effects

Density Functional Theory (DFT) is a versatile computational method used to investigate the steric and electronic effects within this compound. DFT calculations are particularly useful for optimizing the molecular geometry, calculating vibrational frequencies, and determining the distribution of electronic charge.

The presence of the benzyl group at the 5-position introduces significant steric bulk, which can influence the planarity of the indazole ring system and affect its interaction with other molecules. DFT calculations can quantify these steric effects by analyzing bond lengths, bond angles, and dihedral angles.

Electronically, the benzyl group can act as a weak electron-donating group, influencing the electron density distribution across the indazole core. This, in turn, affects the reactivity of the molecule. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, provide a visual representation of the charge distribution, highlighting the electrophilic and nucleophilic regions of the molecule. In similar compounds, the area around the oxygen atom of the hydroxyl group typically shows a negative electrostatic potential, indicating a region susceptible to electrophilic attack. asianresassoc.org

Table 3: Parameters Analyzed by DFT for Indazole Derivatives

ParameterApplicationReference
Optimized GeometryProvides the most stable 3D structure. researchgate.net
Vibrational FrequenciesCorrelates with experimental IR and Raman spectra. asianresassoc.org
Mulliken Atomic ChargesIndicates the partial charge on each atom. asianresassoc.org
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites. asianresassoc.org

Note: The parameters in this table are commonly analyzed for indazole derivatives using DFT and are indicative of the types of analyses applicable to this compound.

Biological Activities and Molecular Mechanisms of 5 Benzyl 1h Indazol 3 Ol

In Vitro Biological Screening of 5-Benzyl-1H-indazol-3-ol

Derivatives of indazol-3-ol have demonstrated notable anti-inflammatory properties in various experimental models. nih.gov The indazole scaffold is associated with anti-inflammatory action, and research into related compounds suggests that this compound likely shares this potential. austinpublishinggroup.comresearchgate.net For instance, a closely related series of indazol-3-ol derivatives has been shown to possess significant anti-inflammatory activity. nih.gov

One specific derivative, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was found to inhibit arachidonic acid-induced mouse ear edema by 41% following topical application. nih.gov Furthermore, in a study on antigen-induced airway eosinophilia in guinea pigs, the same derivative demonstrated a marked inhibition of 47%, highlighting its potential to mitigate inflammatory responses in allergic conditions. nih.gov The mechanism for such activity is often linked to the modulation of the arachidonic acid pathway, which involves the release of pro-inflammatory mediators. researchgate.net

Table 1: Anti-inflammatory Activity of a Structurally Related Indazol-3-ol Derivative

Assay Test Compound Result
Arachidonic Acid-Induced Mouse Ear Edema 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol 41% inhibition

The indazole class of compounds is recognized for its potential antimicrobial properties. ontosight.aiscribd.com Specific research has focused on derivatives of 1-benzyl-5-nitroindazole-3-ol for their antiprotozoal activity. mdpi.comnih.gov A series of thirteen 3-alkoxy-1-benzyl-5-nitroindazole derivatives were evaluated for their in vitro activity against several species of Leishmania, a protozoan parasite. mdpi.comnih.gov

These studies found that certain derivatives exhibited potent antileishmanial effects against the promastigote (extracellular) and amastigote (intracellular) stages of the parasite, with activity levels comparable to the reference drug Amphotericin B in some cases. mdpi.comnih.gov Two compounds in particular, designated NV6 and NV8, were active against both life stages of L. amazonensis, L. infantum, and L. mexicana. nih.gov This suggests that the 1-benzyl-indazol-3-ol scaffold is a promising template for the development of antimicrobial agents.

Table 2: Antileishmanial Activity of Selected 1-Benzyl-5-nitroindazole-3-ol Derivatives against L. amazonensis

Compound Promastigote IC₅₀ (µM) Amastigote IC₅₀ (µM)
NV6 1.83 12.00
NV8 2.50 5.30

| Amphotericin B (Reference) | 0.23 | 0.38 |

Data sourced from studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives. nih.gov

The indazole scaffold is a feature of several small-molecule anti-cancer drugs, and numerous indazole derivatives have been investigated for their cytotoxic properties against cancer cells. scribd.comresearchgate.net While direct studies on this compound are limited, research on its positional isomer, 1-Benzyl-1H-indazol-3-ol, provides insight into its potential anticancer activity. scribd.com

A study involving copper(II) complexes incorporating 1-Benzyl-1H-indazol-3-ol as a ligand demonstrated remarkable cytotoxicity against the MCF7 human breast cancer cell line. scribd.com The three synthesized copper(II) complexes showed significant potency, with IC₅₀ values ranging from 45.91 µg/ml to 80.68 µg/ml. scribd.com These findings suggest that the benzyl-1H-indazol-3-ol structure can serve as an effective component in the design of metallodrugs for cancer therapy. scribd.com General screening of various indazole derivatives has also confirmed potent antiproliferative activity across multiple cancer cell lines. researchgate.net

Table 3: Cytotoxicity of 1-Benzyl-1H-indazol-3-ol Copper(II) Complexes against MCF7 Cells

Complex Composition IC₅₀ (µg/ml)
[CuL1] C₂₈H₂₄CuN₄O₂ 80.68
[CuL2] C₂₄H₂₂CuN₄O 49.40

| [CuL3] | C₂₆H₂₂CuN₄O | 45.91 |

Data reflects activity of complexes containing the isomer 1-Benzyl-1H-indazol-3-ol. scribd.com

Elucidation of Specific Molecular Targets for this compound

A primary mechanism underlying the anti-inflammatory activity of many indazole derivatives is the inhibition of key enzymes in the arachidonic acid cascade. nih.govnih.gov Arachidonic acid is a fatty acid released from cell membranes during an inflammatory response, which is then metabolized by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. clinref.com

Research has specifically identified 5-lipoxygenase (5-LO) as a molecular target for indazol-3-ol derivatives. nih.govresearchgate.net 5-LO catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a precursor to leukotrienes which are potent mediators of inflammation and asthma. nih.govclinref.com A derivative, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was found to be a strong inhibitor of 5-LO, with a half-maximal inhibitory concentration (IC₅₀) of 44 nM. nih.gov Structure-activity relationship studies on related indazolinones indicate that N-benzyl derivatives can be selective inhibitors of 5-LO. nih.gov This evidence strongly suggests that this compound may exert its anti-inflammatory effects through the inhibition of 5-LO.

Table 4: 5-Lipoxygenase (5-LO) Inhibitory Activity

Compound Target IC₅₀

Beyond the 5-lipoxygenase pathway, the indazole scaffold is known to be a versatile structure capable of interacting with a range of other biological targets, particularly protein kinases. google.com Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

Patents covering 5-substituted indazoles describe their utility as inhibitors of several kinases, including Glycogen Synthase Kinase 3 (GSK-3) and Rho-associated coiled-coil containing protein kinase (ROCK). google.com The substitution at the 5-position of the indazole ring, as seen in this compound, appears to be a key feature for this type of activity. google.com Additionally, other research has explored indazole derivatives as inhibitors of cytosolic phospholipase A2α, another crucial enzyme involved in the release of arachidonic acid from cell membranes. nih.gov This indicates that the anti-inflammatory effects of this compound class may be multifactorial, involving the modulation of several targets within inflammatory signaling pathways.

Pathway-Centric Biological Investigations of this compound

The therapeutic potential of chemical compounds is intrinsically linked to their interactions with specific biological pathways. For this compound, a member of the indazole family, scientific investigations have begun to elucidate its mechanisms of action, primarily focusing on its role in modulating inflammatory cascades. The indazole scaffold is a subject of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and analgesic properties. acs.org Pathway-centric studies of this compound and related compounds have pointed towards specific enzymatic and signaling routes through which it exerts its effects.

A primary mechanism of action identified for this compound is its interaction with the arachidonic acid metabolic pathway, a critical cascade in the generation of inflammatory mediators. Specifically, the compound has been shown to inhibit the 5-lipoxygenase (5-LOX) enzyme. The 5-LOX pathway is a major source of potent pro-inflammatory leukotrienes, which are lipid mediators derived from the metabolism of arachidonic acid. nih.gov This pathway begins when arachidonic acid is liberated from membrane phospholipids (B1166683) by cytosolic phospholipase A2 (cPLA2). nih.gov The 5-LOX enzyme then converts arachidonic acid into the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into leukotriene A4 (LTA4). nih.gov LTA4 is a pivotal intermediate that can be further metabolized to form either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). nih.gov

By inhibiting 5-lipoxygenase, this compound effectively blocks the synthesis of these downstream leukotrienes. This inhibitory action curtails the inflammatory response, as leukotrienes are powerful chemoattractants for immune cells like neutrophils and are involved in processes such as bronchoconstriction and increased vascular permeability. nih.gov The indazolinone chemical structure, to which this compound is related, has been identified as a class of redox-active 5-lipoxygenase inhibitors. acs.org Research on other indazol-3-ol derivatives has further substantiated this mechanism; for instance, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to be a potent inhibitor of 5-lipoxygenase, with an IC50 value of 44 nM. nih.gov

In addition to the well-defined role in the 5-LOX pathway, the broader indazole class of compounds has been investigated for its potential to inhibit various protein kinases. google.com Kinases are crucial enzymes that regulate a vast array of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. A patent for 5-substituted indazoles highlights their utility as inhibitors for a range of kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), and Janus Kinases (JAK). google.com While this research focuses on the broader class of 5-substituted indazoles, it provides a strong rationale for investigating this compound as a potential kinase inhibitor. The indazole moiety is recognized as a valuable scaffold for developing kinase inhibitors, suggesting that its biological activities may extend beyond the modulation of inflammatory lipid mediators. researchgate.net

Table 1: Investigated Biological Pathways for this compound and Related Compounds

Pathway/Target Compound Class/Example Observed Effect References
Arachidonic Acid Metabolism
5-Lipoxygenase (5-LOX) This compound Inhibition of arachidonic acid oxidation.
5-Lipoxygenase (5-LOX) 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol Potent inhibition (IC50 = 44 nM). nih.gov nih.gov
Cyclooxygenase-2 (COX-2) 1H-Indazole analogs Potential binding and inhibition. researchgate.net researchgate.net
Kinase Signaling Pathways
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIP2) Indazole-quinoline derivative Inhibition of MDP-stimulated TNF-α production (IC50 = 8 nM). researchgate.net researchgate.net
Multiple Kinases (GSK-3, ROCK, JAK, etc.) 5-Substituted Indazoles General inhibition by the compound class. google.com google.com
Other Inflammatory Pathways
Nitric Oxide (NO) Production N(2)-Aryl-substituted-N(1)-benzyl-1H-indazol-3(2H)-ones Inhibition of NO production in LPS-induced RAW264.7 cells. nih.gov nih.gov

Structure Activity Relationship Sar Studies of 5 Benzyl 1h Indazol 3 Ol Analogues

Correlating Structural Modifications with Biological Potency

The biological potency of indazole derivatives is intricately linked to their structural features. Modifications at various positions of the indazole ring system can lead to significant changes in activity. For instance, in a series of 1H-indazole-3-amine derivatives, the substituent at the C-5 position of the indazole ring was found to have a significant effect on anti-proliferative activity against the Hep-G2 cancer cell line. semanticscholar.org The general trend of activity indicated that fluorine substitutions were particularly influential. semanticscholar.org

The development of dual phosphoinositide 3-kinase (PI3K)/mTOR inhibitors based on a 3-ethynyl-1H-indazole scaffold revealed that specific substitutions are required for potent activity. nih.gov The isosteric replacement of the indazole core with a pyrazolopyridine ring was detrimental to PI3Kα inhibition, demonstrating the importance of the indazole nucleus itself. nih.gov For example, a 3-ethynylindazole compound with an IC₅₀ of 361 nM was tenfold more active than its corresponding pyrazolopyridine analog. nih.gov

Furthermore, SAR studies on indazole-based inhibitors of fibroblast growth factor receptors (FGFRs) have shown that these compounds can achieve potent inhibition with excellent ligand efficiency. mdpi.com The exploration of different heterocyclic cores has suggested that the indazole ring is often superior to others like benzoimidazole and imidazopyridine for certain biological targets. nih.gov These findings highlight a consistent theme: the core indazole structure is a key determinant of biological function, which is then finely tuned by its substitution patterns.

Impact of Benzyl (B1604629) Group Variations on Biological Activity

The benzyl group, particularly at the N-1 position of the indazole ring, plays a critical role in the biological activity of many analogues. Research on indazol-3-carboxylic acid derivatives has shown that the presence of a substituted benzyl group at N-1 is essential for specific activities like antispermatogenic effects. austinpublishinggroup.com The activity of these compounds was also sensitive to substitutions on the benzyl ring itself, with di-substituted patterns (e.g., dichloro) often enhancing potency. austinpublishinggroup.com

The position of the benzyl group is also a critical factor. For certain biological activities, the N-1 benzyl isomer is active while the corresponding N-2 benzyl isomer shows no activity. austinpublishinggroup.com The regioselective synthesis of N-1 or N-2 alkylated indazoles is therefore a key aspect in the development of these compounds, as the isomeric form can dictate the biological outcome. beilstein-journals.org

Influence of Indazole Ring Substitutions on Target Engagement

Substituents on the indazole ring itself have a profound influence on target engagement and biological potency. The position and electronic nature of these substituents can modulate the affinity and selectivity of the compound for its biological target.

For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, substitutions on the indazole ring were systematically evaluated. acs.org Methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position. acs.org In contrast, only small groups were tolerated at the C5, C6, or C7 positions, with analogues substituted at C6 being preferred. acs.org

In the context of kinase inhibitors, substitutions on the indazole ring are a key area of SAR exploration. Studies on 1H-indazole-3-amine derivatives as inhibitors of fibroblast growth factor receptors (FGFR1 and FGFR2) showed that fluorine substitution at the C6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. mdpi.com Similarly, for 1H-indazole derivatives targeting VEGFR-2, the introduction of a fluorine atom at the C7 position led to the highest hypotensive and bradycardic activities in preclinical models. nih.gov Further SAR analysis revealed that substituting a chlorine or methyl group at the C7 position of the indazole nucleus also resulted in compounds with higher cardiovascular activity. nih.gov

The effect of substituents at the C-5 position has also been extensively studied. For a series of 3,5-disubstituted indazole derivatives, the nature of the aromatic group at the C-5 position significantly impacted anti-proliferative activity. semanticscholar.org For instance, a 3-fluorophenyl group at this position conferred greater potency against certain cancer cell lines compared to a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group. semanticscholar.org

The following table summarizes the structure-activity relationships of selected 5-substituted-1H-indazole-3-amine derivatives against the Hep-G2 cancer cell line.

CompoundR1 Substituent (at C-5)IC₅₀ (µM) for Hep-G2
5b 3-fluorophenyl10.15
5e 4-fluorophenyl8.24
5f 4-trifluoromethoxyphenyl11.21
5j 3,5-difluorophenyl5.33
5k 4-(mercaptoacetamido)phenyl3.32
Data sourced from a study on the antitumor activity of 1H-indazole-3-amine derivatives. semanticscholar.org

Development of SAR Models for 5-Benzyl-1H-indazol-3-ol Derivatives

To better understand and predict the biological activity of indazole derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. These models correlate variations in the chemical structure of compounds with their biological activities, providing a framework for the rational design of new, more potent analogues. nih.gov

Both 2D and 3D-QSAR models have been developed for various series of indazole derivatives. For instance, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed robust 2D and 3D-QSAR models with high predictive accuracy. longdom.org The 2D-QSAR model highlighted the importance of physicochemical and alignment-independent descriptors, while the 3D-QSAR model revealed that steric descriptors were crucial factors governing the anticancer activity. longdom.orgresearchgate.net

Similarly, 3D-QSAR and pharmacophore mapping studies have been conducted on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov The steric and electrostatic maps generated from these models provide a structural framework that can guide the design of new inhibitors. The pharmacophore models identify the key chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings) and their spatial arrangement required for potent biological activity. nih.gov

In another example, QSAR models were developed for indazole derivatives with inhibitory activity against histone deacetylase (HDAC), a target in breast cancer. nih.gov These models, built using multiple linear regression, were able to predict the inhibitory activity of the compounds and guide the design of novel inhibitors with improved potency. nih.gov Molecular dynamics simulations are also used to validate the stability of the ligand-protein complexes predicted by docking studies, providing further confidence in the proposed binding modes. longdom.org These computational approaches are invaluable tools in the optimization of lead compounds and the exploration of the vast chemical space of this compound analogues.

Analytical Methodologies for Characterization of 5 Benzyl 1h Indazol 3 Ol in Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for deducing the molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Regioselectivity Confirmation

The synthesis of substituted indazoles, such as the benzylation of 1H-indazol-3-ol, can often lead to the formation of regioisomers. Distinguishing between these isomers is a critical analytical challenge. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that is particularly well-suited for this purpose. pharmaffiliates.com NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. pharmaffiliates.com This is distinct from other NMR techniques like COSY, which shows through-bond couplings.

In the case of benzyl-1H-indazol-3-ol, the key to confirming the regioselectivity lies in identifying NOE correlations between the protons of the benzyl (B1604629) group and the protons on the indazole core. For 5-Benzyl-1H-indazol-3-ol, one would expect to observe NOE cross-peaks between the benzylic methylene (B1212753) protons (-CH2-) and the protons at positions 4 and 6 of the indazole ring. The absence of a significant NOE between the benzylic protons and the N-H proton would further support the 5-benzyl substitution pattern, as opposed to the 1-benzyl isomer where a strong NOE between the benzylic protons and the protons at the 7-position of the indazole ring would be anticipated.

While specific NOESY data for this compound is not extensively reported in publicly available literature, the general principles of the technique are widely applied in the structural elucidation of substituted heterocyclic systems.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of a compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For polar, non-volatile compounds like this compound, reversed-phase HPLC is a particularly suitable technique. In this method, a non-polar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

While a specific, validated HPLC method for this compound is not readily found in peer-reviewed publications, a method for its regioisomer, 1-Benzyl-1H-indazol-3-ol, has been described. This method utilizes a reversed-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such a method could serve as a starting point for developing a robust analytical procedure for this compound.

Table 1: Illustrative HPLC Method Parameters for a Related Compound (1-Benzyl-1H-indazol-3-ol)

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV-Vis
Application Purity determination and impurity profiling

This table is based on a method for a related compound and should be adapted and validated for this compound. sielc.com

Reaction monitoring by thin-layer chromatography (TLC) is also a crucial tool during the synthesis of this compound to track the consumption of starting materials and the formation of the product.

Crystallographic Analysis of this compound and Its Complexes

X-ray crystallography provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined. This includes bond lengths, bond angles, and intermolecular interactions.

Obtaining a single crystal of this compound suitable for X-ray diffraction would unambiguously confirm its molecular structure, including the regiochemistry of the benzyl group. Furthermore, the crystal structure would reveal details about hydrogen bonding networks and crystal packing, which can influence the compound's physical properties.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystallographic analysis of other substituted indazole derivatives provides valuable insights into the typical bond lengths and angles of the indazole core. For instance, the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide demonstrates the planarity of the indazole ring system. nih.gov The study of such related structures can aid in the interpretation of other analytical data for this compound.

Future Directions and Emerging Research Avenues for 5 Benzyl 1h Indazol 3 Ol

Design and Synthesis of Novel 5-Benzyl-1H-indazol-3-ol Based Chemical Probes

A significant future direction lies in the rational design and synthesis of chemical probes derived from the this compound scaffold. These probes are instrumental in identifying and validating biological targets, as well as elucidating the mechanism of action of bioactive compounds. Future synthetic efforts will likely focus on incorporating various functional groups onto the core structure. These modifications could include the attachment of reporter tags such as fluorescent dyes, biotin, or photoaffinity labels.

The synthesis of such probes can leverage established and emerging methodologies for indazole construction. Techniques like metal-catalyzed cross-coupling reactions, such as the Chan–Evans–Lam coupling for N-arylation, offer a versatile platform for introducing diversity at the nitrogen positions of the indazole ring. mdpi.com Similarly, methods involving intramolecular cyclization of appropriately substituted precursors can be adapted to build the core ring system with functionalities amenable to probe conjugation. nih.gov For instance, a synthetic route could be designed to introduce an azide (B81097) or alkyne handle on the benzyl (B1604629) moiety or other positions, allowing for "click" chemistry attachment of a reporter group. The development of flow chemistry processes could also enable a more efficient and scalable synthesis of these specialized molecules. acs.org

These chemical probes will be crucial for target deconvolution studies, helping researchers to pinpoint the specific proteins or enzymes with which derivatives of this compound interact to exert their biological effects.

Exploration of New Biological Targets and Pre-clinical Therapeutic Areas

While the indazole class is well-known for its anticancer and anti-inflammatory activities, the full therapeutic potential of this compound derivatives remains largely untapped. nih.govnih.gov Future research will undoubtedly venture into new biological targets and pre-clinical models of disease.

Potential Therapeutic Areas:

Neurodegenerative Diseases: The indazole scaffold has been implicated in the modulation of protein kinases and other pathways relevant to neurodegeneration. tandfonline.com Derivatives of this compound could be investigated for their potential to inhibit kinases like GSK-3, which are implicated in diseases such as Alzheimer's. google.comgoogle.com

Infectious Diseases: The antimicrobial properties of indazole derivatives suggest a promising avenue for developing new treatments for bacterial, fungal, and parasitic infections. nih.gov Research into the activity of this compound derivatives against resistant strains of Candida or protozoa like Leishmania could yield novel anti-infective agents. mdpi.comnih.gov

Metabolic Disorders: Given the role of various kinases in metabolic regulation, exploring the effect of these compounds on targets relevant to diabetes and obesity is a logical next step. google.com

Pain Management: Certain substituted indazoles have been identified as blockers of voltage-gated sodium channels like NaV1.7, a key target in pain signaling pathways. acs.org This opens the possibility of developing novel, non-opioid analgesics based on the this compound structure.

The table below summarizes some of the diverse biological activities reported for various indazole derivatives, highlighting the potential for future exploration with the this compound scaffold.

Derivative ClassBiological Target/ActivityPotential Therapeutic Area
1H-Indazole-3-carboxamidesGlycogen Synthase Kinase-3 (GSK-3) InhibitionNeurodegenerative Diseases, Diabetes
3-Aminoindazole DerivativesAnaplastic Lymphoma Kinase (ALK) InhibitionCancer
4-Substituted IndazolesNeuronal Nitric Oxide Synthase InhibitionNeurological Disorders
5-Substituted IndazolesKinase Inhibition (e.g., ROCK, JAK)Cancer, Inflammatory Diseases
Indazol-3-onesAnti-inflammatory (NO production inhibition)Inflammatory Diseases
3-Alkoxy-1-benzyl-5-nitroindazolesAntiprotozoal (e.g., Leishmania)Infectious Diseases

This table is generated based on data from multiple sources. mdpi.comnih.govgoogle.commdpi.comacs.orgnih.govnih.gov

Advanced Computational Approaches in this compound Research

Computational chemistry is an indispensable tool in modern drug discovery, and its application to this compound research is set to intensify. longdom.org Advanced computational methods can accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions.

Future research will likely employ a range of computational strategies:

Molecular Docking and Virtual Screening: These techniques can be used to screen large virtual libraries of this compound derivatives against the three-dimensional structures of known and novel biological targets. This can help prioritize compounds for synthesis and biological testing. derpharmachemica.com For example, docking studies could predict the binding affinity of derivatives for the ATP-binding pocket of various protein kinases.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org By developing robust QSAR models for this compound analogues, researchers can predict the activity of unsynthesized compounds and guide the design of more potent molecules.

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. Applying these models to virtual derivatives of this compound can help identify candidates with more favorable drug-like properties, increasing the likelihood of success in later pre-clinical stages.

Role of this compound as a Lead Compound in Drug Discovery Research

A lead compound is a chemical starting point for the development of a new drug. This compound, with its "privileged" indazole core, is an excellent candidate to serve as a lead compound for various therapeutic programs. nih.govnih.gov The indazole nucleus is a versatile scaffold that allows for structural modifications at multiple positions, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties. nih.gov

The process of lead optimization based on this compound would involve:

Identification of Initial Hits: Screening a small library of derivatives around the this compound core to identify initial "hits" with modest activity against a chosen biological target.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to systematically probe the effect of different substituents on the benzyl ring, the indazole core, and the 3-ol group. This iterative process helps to build a detailed understanding of the SAR. nih.gov

Optimization of Physicochemical Properties: Modifying the lead structure to improve properties such as solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy.

Enhancing Selectivity: Fine-tuning the structure to maximize interaction with the desired target while minimizing off-target effects, thereby reducing the potential for side effects. For instance, derivatives could be designed to be selective for a specific kinase isoform. nih.gov

The success of other indazole-based drugs, such as Axitinib and Pazopanib in oncology, underscores the potential of this scaffold to yield clinically effective medicines. nih.gov By serving as a foundational template, this compound can inspire the development of the next generation of indazole-based therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Benzyl-1H-indazol-3-ol?

  • The synthesis typically involves cyclization reactions of hydrazine derivatives with benzyl-substituted precursors. For example, hydrazine can react with ortho-benzylated carbonyl intermediates under acidic or basic conditions to form the indazole core. Solvents like ethanol or DMSO are often used, with catalysts such as acetic acid or sulfuric acid to drive cyclization . Optimization of stoichiometry and reaction time is critical to minimize side products.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Structural confirmation employs techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for resolving tautomeric or stereochemical ambiguities. For example, crystallographic data (e.g., Acta Crystallographica reports) can confirm bond angles and spatial arrangements .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Common assays include:

  • Antimicrobial testing : Disk diffusion or broth microdilution against bacterial/fungal strains.
  • Enzyme inhibition studies : Fluorescence-based assays for kinases or hydrolases.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Positive controls and solvent-matched blanks are essential to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Contradictions may arise from variations in assay conditions (e.g., pH, solvent purity) or cellular models. Mitigation strategies include:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Reproducibility checks : Replicate studies under standardized conditions.
  • Meta-analysis : Compare data across peer-reviewed studies to identify trends or outliers. Contradictions in enzyme inhibition efficacy, for instance, may stem from differences in co-factor availability .

Q. What computational approaches aid in understanding the structure-activity relationship (SAR) of this compound?

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
  • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects.
  • Molecular dynamics simulations : Study conformational stability in solvated environments. These methods help prioritize derivatives for synthesis .

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Test Brønsted vs. Lewis acids (e.g., ZnCl₂ vs. H₂SO₄).
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition.
  • Workflow : Use Design of Experiments (DoE) to systematically vary parameters and identify optimal conditions .

Q. What advanced spectroscopic techniques address tautomerism in this compound?

  • Variable-temperature NMR : Monitor proton shifts across temperatures to detect tautomeric equilibria (e.g., keto-enol forms).
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign tautomeric states.
  • Solid-state NMR : Compare solution-phase vs. crystalline structures to identify dominant tautomers .

Methodological Notes

  • Data Validation : Always cross-reference experimental data with computational predictions and crystallographic databases (e.g., PubChem, CCDC) .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents and biological materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.